Cas no 1796969-71-5 (N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide)
![N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide structure](https://www.kuujia.com/scimg/cas/1796969-71-5x500.png)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[[1-(3-Cyano-2-pyrazinyl)-4-piperidinyl]methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
-
- Inchi: 1S/C15H18N8O/c1-22-10-13(20-21-22)15(24)19-9-11-2-6-23(7-3-11)14-12(8-16)17-4-5-18-14/h4-5,10-11H,2-3,6-7,9H2,1H3,(H,19,24)
- InChI Key: SBJDURBHMUDMGW-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(NCC2CCN(C3=NC=CN=C3C#N)CC2)=O)N=N1
Experimental Properties
- Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.71±0.46(Predicted)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6178-8172-20mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-10μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-15mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-5μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-20μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-2μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-4mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6178-8172-2mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6178-8172-1mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6178-8172-3mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide |
1796969-71-5 | 3mg |
$94.5 | 2023-09-09 |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide Related Literature
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
Additional information on N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
Professional Introduction to N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1796969-71-5)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1796969-71-5, represents a novel molecular entity with a unique structural framework that has been engineered to exhibit potential biological activities. The molecular architecture of this compound integrates multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.
The core structure of N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is characterized by a triazole ring system linked to a piperidine moiety, which is further substituted with a cyanopyrazine fragment. This combination of heterocyclic rings provides a rich scaffold for interactions with biological targets. The presence of the cyanopyrazine group introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the molecule and influence its binding affinity to biological receptors.
In recent years, there has been a growing interest in developing small molecules that can modulate the activity of enzymes and receptors involved in various disease pathways. The triazole ring in N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is particularly noteworthy, as it has been shown to interact with certain protein targets in a manner that could lead to therapeutic effects. For instance, triazole derivatives have been extensively studied for their potential applications in antiviral and anticancer therapies due to their ability to inhibit key enzymatic processes.
The piperidine moiety is another critical component of this compound that contributes to its pharmacological potential. Piperidine derivatives are well-known for their role as bioisosteres in drug design, often used to improve solubility, metabolic stability, and pharmacokinetic properties of drug candidates. In the context of N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide, the piperidine ring likely enhances the molecule's ability to traverse biological membranes and reach its target site of action efficiently.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research in medicinal chemistry increasingly emphasizes the development of molecules that can selectively target specific disease pathways without significant off-target effects. The unique structural features of N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-y]methyl}-1-methyl-lH-l ,23-triazole-l-carboxamide make it an attractive candidate for further exploration in this area.
Recent studies have highlighted the importance of understanding the three-dimensional structure of molecules in order to optimize their biological activity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to model the interactions between N-{[l-(3-cyanopyrazine-Zyl)piperidme-l 4-y]methyl}-l-methy-l-l H-l ,23-triazole-l-carboxamide and its biological targets. These studies have provided valuable insights into how the molecule can be modified to enhance its potency and selectivity.
The synthesis of N-{[l-(3-cyanopyrazine-Zyl)piperidme-l 4-y]methyl}-l-methy-l-l H-l ,23-triazole-l-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves carefully orchestrated reactions that require precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have enabled chemists to construct complex molecular frameworks with high efficiency and yield, making it feasible to produce this compound on a scale suitable for preclinical and clinical studies.
In conclusion, N-{[l-(3-cyanopyrazine-Zyl)piperidme-l 4-y]methyl}-l-methy-l-H-I ,23-triazole-l-carboxamide (CAS No. 1796969 71 5) is a promising pharmaceutical compound with a unique structural design that holds significant potential for therapeutic applications. Its molecular architecture integrates multiple pharmacophoric elements that can interact with biological targets in ways that may lead to novel treatments for various diseases. Further research is warranted to fully elucidate its biological activity and explore its potential as a lead compound for drug development.
1796969-71-5 (N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide) Related Products
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)




